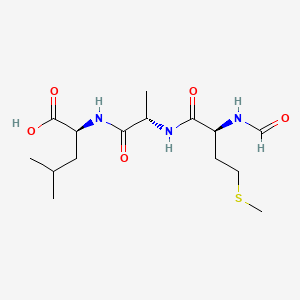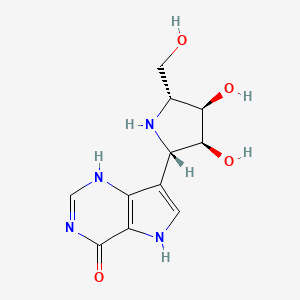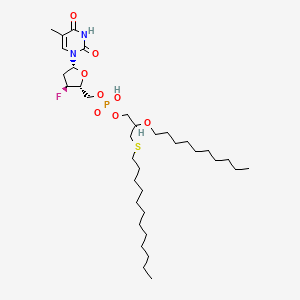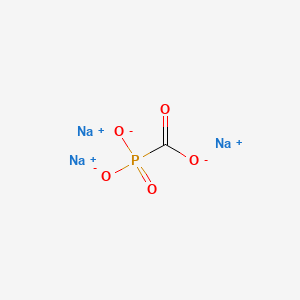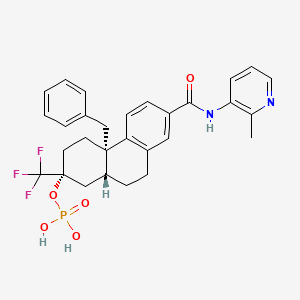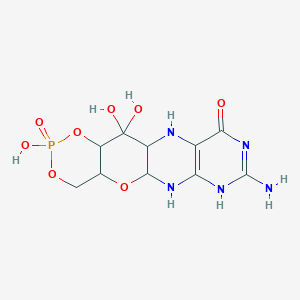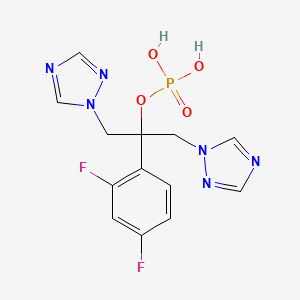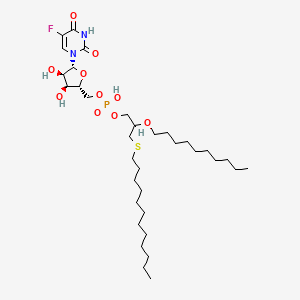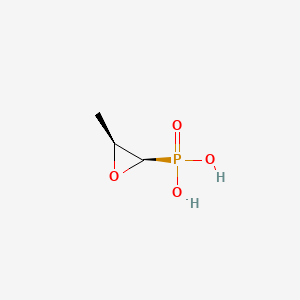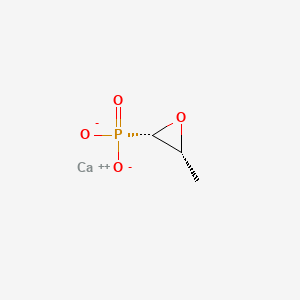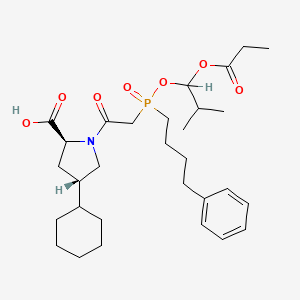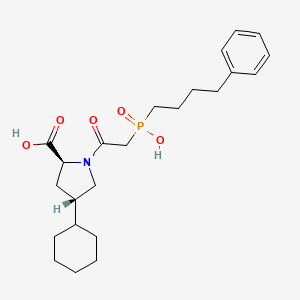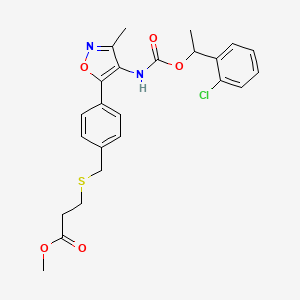
Ki16198
描述
Ki16198 是一种有效的口服活性溶血磷脂酸受体拮抗剂。它是 Ki16425 的甲酯衍生物。 This compound 抑制溶血磷脂酸受体 1 和溶血磷脂酸受体 3 诱导的肌醇磷酸的产生,其抑制常数分别为 0.34 微摩尔和 0.93 微摩尔 。 该化合物已显示出在体内抑制胰腺癌肿瘤发生和转移方面具有显着效果 .
科学研究应用
Ki16198 有多种科学研究应用,包括:
癌症研究: This compound 在体内有效抑制胰腺癌肿瘤发生和转移
细胞迁移和侵袭研究: This compound 用于研究对癌细胞系迁移和侵袭反应的抑制
溶血磷脂酸受体研究: This compound 用于研究溶血磷脂酸受体 1 和溶血磷脂酸受体 3 诱导的肌醇磷酸产生的抑制
作用机制
准备方法
合成路线和反应条件
Ki16198 被合成作为 Ki16425 的甲酯衍生物。 合成涉及在酸性条件下使 Ki16425 与甲醇反应形成甲酯 。 This compound 在二甲基亚砜中的溶解度大于 24.5 毫克每毫升 .
工业生产方法
This compound 的工业生产遵循与实验室合成类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 该化合物通常储存在 -20 摄氏度下以保持其稳定性 .
化学反应分析
反应类型
Ki16198 会发生几种类型的化学反应,包括:
抑制肌醇磷酸的产生: This compound 抑制溶血磷脂酸受体 1 和溶血磷脂酸受体 3 诱导的肌醇磷酸的产生
抑制迁移和侵袭反应: This compound 有效地抑制了胰腺癌细胞系对溶血磷脂酸的迁移和侵袭反应
常用试剂和条件
二甲基亚砜: 用作 this compound 的溶剂
形成的主要产物
抑制 proMMP-9 蛋白和 mRNA 表达: This compound 显着降低胰腺癌细胞中 proMMP-9 蛋白和 mRNA 的表达
相似化合物的比较
Ki16198 与 Ki16425 类似,后者也是一种溶血磷脂酸受体拮抗剂。 This compound 是 Ki16425 的甲酯衍生物,在抑制溶血磷脂酸受体 1 和溶血磷脂酸受体 3 诱导的肌醇磷酸产生方面显示出更高的效力 。其他类似化合物包括:
Ki16425: This compound 的母体化合物,也是一种溶血磷脂酸受体拮抗剂
溶血磷脂酸受体拮抗剂: 其他抑制溶血磷脂酸受体的化合物
属性
IUPAC Name |
methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJBROTJWPHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ki16198 interact with its target and what are the downstream effects?
A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:
- Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []
- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []
- Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]
Q2: What is the impact of this compound on pancreatic cancer progression?
A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.
Q3: Does this compound influence pain perception?
A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



